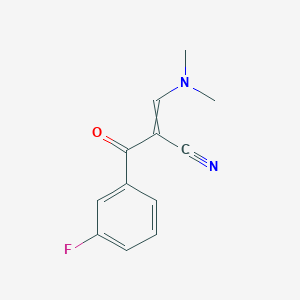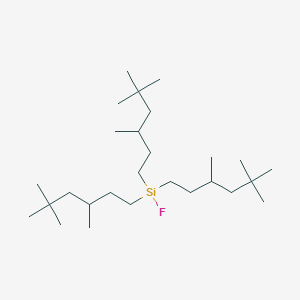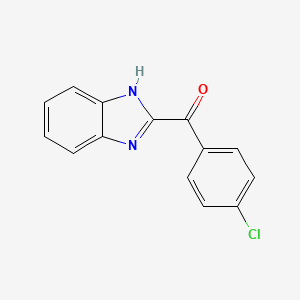
N-(2,4-dibromo-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dibromo-5-methylphenyl)acetamide: is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-5-methylphenyl)acetamide typically involves the acylation of 2,4-dibromo-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromo-5-methylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in N-(2,4-dibromo-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid group under strong oxidative conditions.
Reduction Reactions: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: N-(2-hydroxy-4-bromo-5-methylphenyl)acetamide
Oxidation: N-(2,4-dibromo-5-carboxyphenyl)acetamide
Reduction: N-(2,4-dibromo-5-methylphenyl)ethylamine
Applications De Recherche Scientifique
Chemistry: N-(2,4-dibromo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its bromine atoms can be used as markers in X-ray crystallography and NMR spectroscopy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its brominated structure imparts flame-retardant properties to materials.
Mécanisme D'action
The mechanism of action of N-(2,4-dibromo-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms can form halogen bonds with target proteins, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- N-(2,4-dichloro-5-methylphenyl)acetamide
- N-(2,4-dibromo-5-ethylphenyl)acetamide
- N-(2,4-dibromo-5-methoxyphenyl)acetamide
Comparison: N-(2,4-dibromo-5-methylphenyl)acetamide is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to its chloro and ethyl analogs, the brominated compound exhibits higher electron-withdrawing effects and greater steric hindrance, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
36789-29-4 |
|---|---|
Formule moléculaire |
C9H9Br2NO |
Poids moléculaire |
306.98 g/mol |
Nom IUPAC |
N-(2,4-dibromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Br2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
IDFAWNWDTLSIIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)Br)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
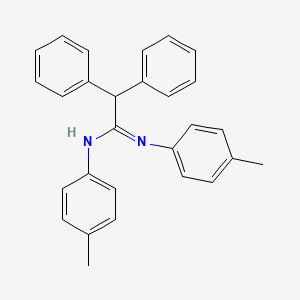
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
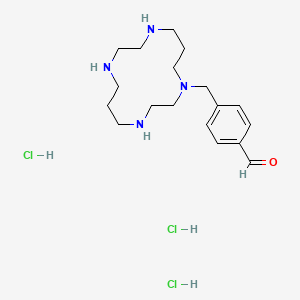
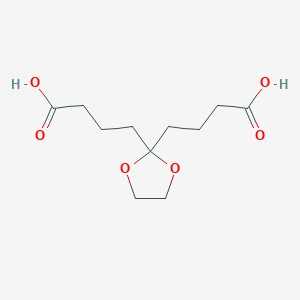
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
